(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their wide range of biological activities and are used in medicinal chemistry as building blocks for drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidinone ring, along with the various substituents attached to it. These include a 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl group and a sulfanylidene group .Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have been dedicated to synthesizing novel compounds with potential antimicrobial properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases using related chemical structures and demonstrated their in vitro antimicrobial activity. The study highlighted compounds that showed excellent activity compared to other derivatives, indicating a promising avenue for developing new antimicrobial agents (Puthran et al., 2019).
Faizi et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives as anticonvulsant agents. The research identified compounds with considerable anticonvulsant activity, shedding light on the therapeutic potential of such derivatives in managing convulsive disorders (Faizi et al., 2017).
Pharmacological Evaluations
The study by Makki et al. (2016) introduced a new series of compounds prepared by condensation of sulfanilamide, sulfapyridine, and sulfadiazine sulfa drugs with certain steroids, which were then screened for their in vitro antimicrobial activities. The compounds exhibited good antimicrobial activities, suggesting their potential as novel antimicrobial agents (Makki et al., 2016).
Hegab et al. (2009) prepared dimers through reactions involving related chemical structures, which were then tested for antimicrobial activity. The study demonstrated the potential of these compounds in developing new antimicrobial agents, highlighting the versatility of thiazolidinone derivatives in medicinal chemistry (Hegab et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c18-13-7-11(8-15-16(21)20-17(23)24-15)3-6-14(13)22-9-10-1-4-12(19)5-2-10/h1-8H,9H2,(H,20,21,23)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERSDWSMSUDNZ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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